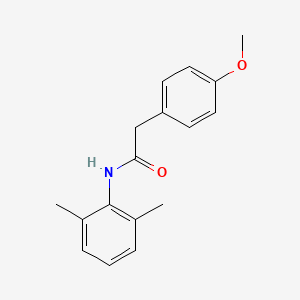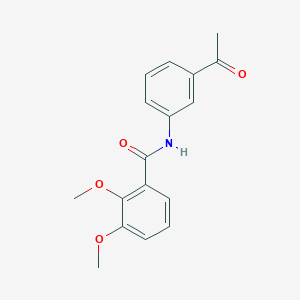
N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide belongs to a class of organic compounds known for their versatile applications in pharmaceuticals, dyes, and materials science. This compound, like its analogs, exhibits a range of chemical reactions and properties due to its functional groups and molecular structure.
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide involves catalytic hydrogenation and reductive carbonylation processes. For example, a novel Pd/C catalyst has shown high activity, selectivity, and stability in the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting a green synthesis approach (Zhang, 2008). Similarly, the reductive carbonylation of nitrobenzene has been optimized for the selective synthesis of N-(4-hydroxyphenyl)acetamide in one pot using a Pd(II)-complex catalyst (Vavasori et al., 2023).
Molecular Structure Analysis
Crystal structure determination reveals the molecular conformation and interactions such as hydrogen bonding. For instance, the crystal structure of N-3-(3,4-dimethylphenyl)propylacetamide shows the vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to each other, stabilized by intermolecular hydrogen bonds (Park et al., 1995).
Chemical Reactions and Properties
Compounds within this chemical family undergo a variety of reactions, such as silylation and condensation. Silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, showcasing the reactivity of these compounds towards organosilicon reagents (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of related compounds are influenced by their molecular structure and functional groups. The detailed physical properties analysis often requires empirical data from crystallization studies and solubility tests.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for understanding the applications and handling of these compounds. For instance, the acetamide moiety is a general functional group present in many pharmaceutical products, and modifications to this functional group can lead to a variety of substituted products with potential biological activity (Sakai et al., 2022).
Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
The compound has been studied for its unique structural properties. The crystal structure of related compounds, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has been determined, revealing that the vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to one another. This distinct conformation in the crystalline state varies from other capsaicinoids, and the molecules are stabilized by intermolecular hydrogen bonds (Park et al., 1995).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, including derivatives similar to N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, have been recognized as herbicides used to control a wide variety of annual grasses and broad-leaved weeds. They have been studied for their action mechanism, specifically the inhibition of fatty acid synthesis in certain species (Weisshaar & Böger, 1989).
Structural Aspects and Fluorescence Properties
Certain amide-containing isoquinoline derivatives, like N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, have been analyzed for their structural aspects. These compounds demonstrate interesting behaviors when treated with various acids, resulting in gel formation or crystalline solid states. Moreover, these compounds, especially upon interaction with certain substances like 1,4-dihydroxybenzene, exhibit enhanced fluorescence properties (Karmakar et al., 2007).
Green Synthesis of Dyes and Compounds
Research has been conducted on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. A novel catalyst with high activity, selectivity, and stability was developed for the hydrogenation of related compounds, demonstrating the potential for more environmentally friendly production processes (Qun-feng, 2008).
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-13(2)17(12)18-16(19)11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUULASYJALMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)
![2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5644140.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5644147.png)
![5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5644154.png)

![9-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644164.png)
![(1S*,5R*)-6-benzyl-3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5644167.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5644173.png)
![1-cyclopentyl-4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5644199.png)

